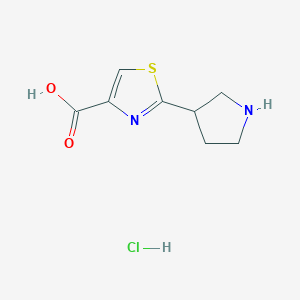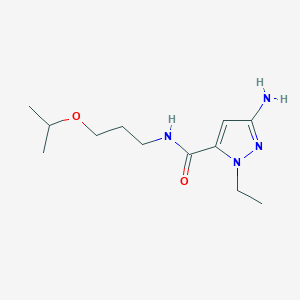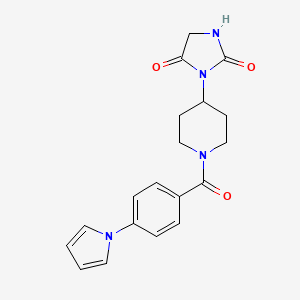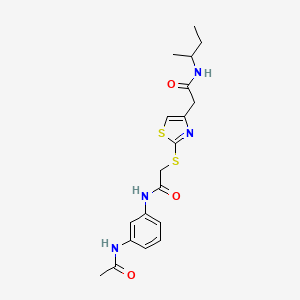
2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2243513-22-4 . It has a molecular weight of 234.71 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(pyrrolidin-3-yl)thiazole-4-carboxylic acid hydrochloride . The InChI code is 1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Studies have shown the synthesis of novel series of heterocyclic compounds involving derivatives similar to "2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid; hydrochloride." For instance, Patel et al. (2015) discussed the synthesis of heterocyclic compounds that were evaluated for antibacterial and antifungal activities. These compounds, due to their structure, were investigated for their potential in addressing various bacterial and fungal infections, indicating their importance in developing new antimicrobial agents (Patel & Patel, 2015).
Antimicrobial Activity
The synthesized compounds, especially those involving thiazole and pyrrolidine structures, have shown significant antimicrobial properties. For example, Sapijanskaitė-Banevič et al. (2020) synthesized thiazole ring-containing compounds that exhibited enhanced antibacterial properties against various Gram-positive and Gram-negative bacterial strains. This research underscores the potential of such compounds in the development of new antibacterial drugs (Sapijanskaitė-Banevič et al., 2020).
Molecular Diversity and Diastereoselectivity
The research conducted by Chen et al. (2016) explored the molecular diversity through a one-pot three-component reaction involving secondary α-amino acids, showcasing the synthesis of complex structures with high diastereoselectivity. This study indicates the compound's role in generating functionalized pyrrolo and thiazole derivatives, contributing to chemical diversity in pharmaceutical research (Chen et al., 2016).
Structural Diversity and Drug Development
Furthermore, the generation of structurally diverse libraries from key intermediates, such as those related to "2-Pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid; hydrochloride," highlights the compound's significance in drug development. Roman (2013) detailed how derivatives can be used to generate a wide array of compounds, offering potential in various therapeutic areas (Roman, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-1-2-9-3-5;/h4-5,9H,1-3H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQBQBOIQQNKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=CS2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)
![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)


![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)
![(5-Bromopyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2636934.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)

![N-(benzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2636949.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2636950.png)